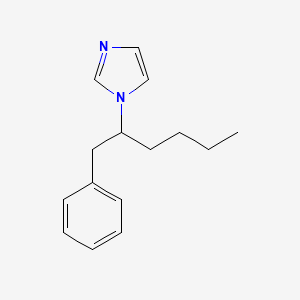
1-(1-Phenylhexan-2-yl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Phenylhexan-2-yl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylhexan-2-yl)-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylhexan-2-amine with imidazole under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(1-Phenylhexan-2-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The imidazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the imidazole ring, leading to a diverse array of derivatives.
科学的研究の応用
1-(1-Phenylhexan-2-yl)-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and protein binding. Its imidazole ring is known to interact with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industrial applications, this compound can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(1-Phenylhexan-2-yl)-1H-imidazole involves its interaction with molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The compound may also modulate signaling pathways, leading to various biological effects.
類似化合物との比較
1-(1-Phenylhexan-2-yl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-(1-Phenylhexan-2-yl)pyrrolidine: This compound has a similar structure but contains a pyrrolidine ring instead of an imidazole ring. It may exhibit different chemical and biological properties.
2-Phenylhexane: This compound lacks the imidazole ring and has different reactivity and applications.
N-Ethylpentylone: A synthetic cathinone with a different core structure but similar applications in research and industry.
The uniqueness of this compound lies in its imidazole ring, which imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
CAS番号 |
61019-72-5 |
|---|---|
分子式 |
C15H20N2 |
分子量 |
228.33 g/mol |
IUPAC名 |
1-(1-phenylhexan-2-yl)imidazole |
InChI |
InChI=1S/C15H20N2/c1-2-3-9-15(17-11-10-16-13-17)12-14-7-5-4-6-8-14/h4-8,10-11,13,15H,2-3,9,12H2,1H3 |
InChIキー |
ILGSKUKBTRBBES-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC1=CC=CC=C1)N2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


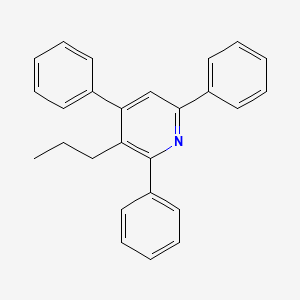
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)
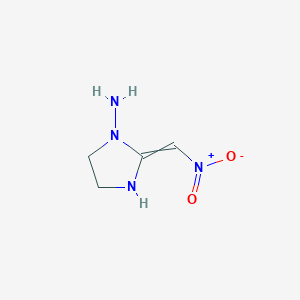

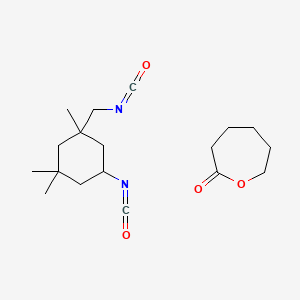
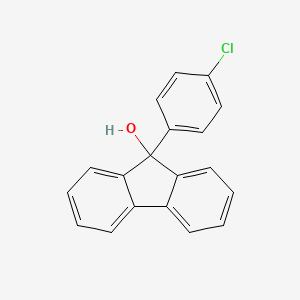
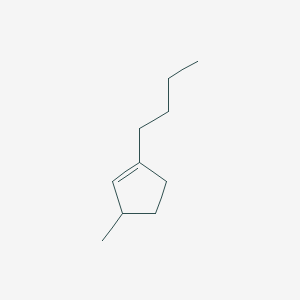
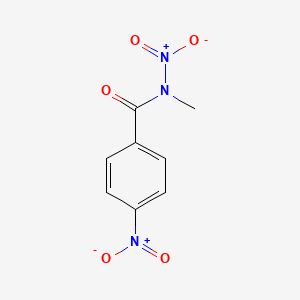



![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)


